molecular formula C13H8ClF3N2 B120739 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 142921-23-1

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B120739
M. Wt: 284.66 g/mol
InChI Key: YKMLXIXXQRSJAQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as CFTRinh-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2003 and has since been studied extensively for its effects on cystic fibrosis transmembrane conductance regulator (CFTR) channel activity.

Mechanism Of Action

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile binds to the cytoplasmic side of the CFTR channel, blocking the channel from opening and allowing ions to pass through. This results in a decrease in ion transport across epithelial cells, which can be beneficial in certain disease states, such as cystic fibrosis.

Biochemical And Physiological Effects

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CFTR channel activity, 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of other ion channels, such as the calcium-activated chloride channel. 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of CFTR channel activity, making it a valuable tool for studying the role of CFTR in various disease states. However, 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has some limitations, including its potential off-target effects on other ion channels and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of CFTR channel activity for use in the treatment of cystic fibrosis. Another area of interest is the exploration of the potential therapeutic applications of 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile in other disease states, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile and its effects on ion channel activity.

Scientific Research Applications

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been extensively studied for its effects on CFTR channel activity, which plays a crucial role in regulating ion transport across epithelial cells. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit CFTR channel activity, making it a potential therapeutic target for cystic fibrosis.

properties

IUPAC Name

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2/c1-19-11(13(15,16)17)6-9(7-18)12(19)8-2-4-10(14)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMLXIXXQRSJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C2=CC=C(C=C2)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473841
Record name 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

CAS RN

142921-23-1
Record name 2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of α-bromo-p-chloro-β-(methylamino)cinnamonitrile, (E)- or (Z)- (5.43 g, 0.02 mol) and trifluoroacetone (3.36 g, 2.7 mL, 0.03 mol) in acetic acid is heated at 80° C. for 1-2 hours, heated at 100° C. overnight, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous Na2SO4 and concentrated in vacuo to obtain a gum. The gum is flash chromatographed using silica gel and a 15% ethyl acetate in heptane solution to give the title product as a yellow solid (1.7 g, mp 129°-131° C.) which is identified by 1H and 19FNMR spectral analyses.
Name
α-bromo-p-chloro-β-(methylamino)cinnamonitrile
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( E )-
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2.7 mL
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Synthesis routes and methods II

Procedure details

A solution of N-(p-chloro-a-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide (13.8 g, 0.05 mol) in toluene is treated with 2-chloroacrylonitrile (4.4 g, 0.05 mol) and methanesulfonic acid (4.8 g, 0.05 mol), heated at 110° C. for 4 hours, treated with a second portion of 2-chloroacrylonitrile (4.4 g, 0.05 mol) and methanesulfonic acid (4.8 g, 0.05 mol), heated at 110° C. for 12 hours, cooled and treated with ethyl acetate and water. The phases are separated and the organic phase is washed with water and concentrated to give a residue. The residue is chromatographed using silica gel packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane to give the title product as pale yellow crystals, 4.8 g (34% yield), mp 129°-130° C.
Name
N-(p-chloro-a-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
13.8 g
Type
reactant
Reaction Step One
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4.4 g
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reactant
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4.8 g
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reactant
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4.4 g
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4.8 g
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Yield
34%

Synthesis routes and methods III

Procedure details

A solution of N-(p-chloro-α-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide (13.8 g, 0.05 mol) in toluene is treated with tetrafluoroboric acid-diethyl etherate (10.5 g as is, 8.9 g real, 0.055 mol) at room temperature, heated to 60° C., treated with 2-chloroacrylonitrile (6.9 g, 0.075 mol) over a 25 minute period, held for 2 to 2.5 hours at 60° C., cooled and treated with ethyl acetate. The resultant solution is washed with water and concentrated to give a waxy residue. Flash column chromatography of the residue on silica gel packed with 15% ethyl acetate in heptane and eluted with 20% ethyl acetate in heptane gives the title product as pale yellow crystals, 3.1 g (22% yield), mp 129°-130° C., identified by 1H, 13C, and 19F NMR analyses.
Name
N-(p-chloro-α-cyanobenzyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrafluoroboric acid-diethyl
Quantity
10.5 g
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reactant
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6.9 g
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Yield
22%

Synthesis routes and methods IV

Procedure details

A mixture of 2-(p-chlorophenyl)-N-(trifluoroacetyl)sarcosine (147.7 g, 0.50 mol) in acetonitrile is treated dropwise with α-chloroacrylonitrile (54.7 g, 0.62 mol) and acetic anhydride (153 g, 1.5 mol), stirred vigorously, treated dropwise with triethylamine (58.1 g, 0.57 mol) at 56°-60° C. over a 11/4 hour period, heated at 60° C. for 16 hours and concentrated in vacuo to give a residue. The residue is partitioned between ethyl acetate and water. The organic phase is concentrated in vacuo to afford an amber solid residue. Said solid is purified by flash chromatography (silica; ethyl acetate/hexanes) and recrystallized from methanol to give the title product as a pale yellow solid, mp 129.5°-130.5° C.
Quantity
147.7 g
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0 (± 1) mol
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solvent
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54.7 g
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153 g
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58.1 g
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